molecular formula C7H11BrO4 B1431585 Methyl 2-Acetoxy-4-bromobutanoate CAS No. 76799-57-0

Methyl 2-Acetoxy-4-bromobutanoate

Cat. No.: B1431585
CAS No.: 76799-57-0
M. Wt: 239.06 g/mol
InChI Key: KQUKPABBVICMBZ-UHFFFAOYSA-N
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Description

Methyl 2-Acetoxy-4-bromobutanoate is an organic compound with the molecular formula C7H11BrO4. It is a brominated ester that finds applications in various fields of scientific research and industry. This compound is known for its unique chemical properties, making it a valuable intermediate in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Acetoxy-4-bromobutanoate can be synthesized through the esterification of 2,4-dibromobutyric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the reaction of 2,4-dibromobutyric acid with methanol in the presence of an acid catalyst, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Acetoxy-4-bromobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-dibromobutyric acid and methanol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Methyl 2-Acetoxy-4-bromobutanoate is extensively used in scientific research due to its versatility and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-Acetoxy-4-bromobutanoate involves its reactivity with various nucleophiles and reducing agents. The bromine atom in the compound acts as a leaving group, allowing for substitution reactions to occur. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Methyl 2-Acetoxy-4-bromobutanoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both the bromine atom and the acetoxy group, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

methyl 2-acetyloxy-4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO4/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUKPABBVICMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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